molecular formula C18H18ClN5O4S B2824507 N-(3-chlorophenyl)-2-((5-(2-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 1172811-58-3

N-(3-chlorophenyl)-2-((5-(2-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No. B2824507
CAS RN: 1172811-58-3
M. Wt: 435.88
InChI Key: AEVUDSOSQDTXDW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((5-(2-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O4S and its molecular weight is 435.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The compound is part of a broader class of chemicals investigated for their synthesis and potential biological activities. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their α-glucosidase inhibitory potential, demonstrating promising results as inhibitors with potential applications in diabetes management (Iftikhar et al., 2019). Such compounds are synthesized through multi-step reactions starting from basic raw materials, highlighting the synthetic accessibility of these derivatives for further drug development.

Antimicrobial and Anticancer Potential

Research into related 1,3,4-oxadiazole derivatives has also uncovered significant antimicrobial and anticancer activities. Novel pyrazole derivatives containing oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, have been identified as potential antimicrobial and anticancer agents, suggesting the broader applicability of this chemical scaffold in addressing various diseases (Hafez et al., 2016).

Anti-Inflammatory and Antithrombotic Activities

Another study focused on 1,3,4-oxadiazole derivatives explored their in-vitro and in-vivo anti-inflammatory activity, as well as anti-thrombotic properties in rats, indicating the potential for developing new pharmaceutical products with these activities (Basra et al., 2019).

Synthesis Techniques and Structural Analysis

Advanced synthesis techniques and structural analyses, including crystal structure determination and NMR studies, play a crucial role in the development and characterization of these compounds. For instance, efficient ultrasonic-assisted synthesis methods have been employed to create ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, showcasing innovative approaches to chemical synthesis (Darehkordi & Ghazi, 2015).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[5-[2-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O4S/c1-10-13(16(26)24(2)17(27)20-10)6-7-15-22-23-18(28-15)29-9-14(25)21-12-5-3-4-11(19)8-12/h3-5,8H,6-7,9H2,1-2H3,(H,20,27)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVUDSOSQDTXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1)C)CCC2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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